molecular formula C5H10ClNO3 B023908 5-Aminolevulinic acid-3-13C hydrochloride CAS No. 129720-95-2

5-Aminolevulinic acid-3-13C hydrochloride

Cat. No. B023908
M. Wt: 168.58 g/mol
InChI Key: ZLHFONARZHCSET-YTBWXGASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-Aminolevulinic acid labeled with ^13C, such as 5-[4,5-^13C2]- and 5-[1,5-^13C2]ALAs, has been achieved through methods including the Gabriel condensation of potassium phthalimide with ethyl bromo[^13C2]acetate or ethyl bromo[^13C]-acetate, followed by several conversion and coupling reactions leading to the desired product (Iida, Tokiwa, Ishii, & Kajiwara, 2002).

Molecular Structure Analysis

The molecular structure of ALA involves a five-carbon chain with an amino group and a carboxyl group, making it an amino acid. When labeled with ^13C, this structure allows for detailed nuclear magnetic resonance (NMR) studies to understand its behavior in biological systems, providing insights into its role and reactivity (Jaffe, Volin, Myers, & Abrams, 1994).

Chemical Reactions and Properties

5-Aminolevulinic acid participates in various chemical reactions, including its condensation to form porphobilinogen, a key step in the biosynthesis of porphyrins. Studies have shown that ALA can exist in multiple forms in aqueous solutions, with its keto form being predominant under physiological conditions. This behavior highlights its flexibility in participating in different biochemical pathways (Erdtman & Eriksson, 2008).

Physical Properties Analysis

The transport properties of ALA, especially in its hydrochloride salt form (ALA-HCl), have been investigated using precision conductometry. These studies provide insights into its behavior in aqueous solutions, such as dissociation constants and molar conductivities, essential for understanding its biological roles (Merclin & Beronius, 2004).

Chemical Properties Analysis

The chemical properties of ALA, such as its reactivity and the formation of stable condensation products, are critical for its biological functions. High-performance liquid chromatography (HPLC) methods have been developed for the determination of ALA in biological samples, allowing for detailed studies of its role in the biosynthesis of tetrapyrroles and its dynamics in various biological processes (Meisch, Reinle, & Wolf, 1985).

Scientific Research Applications

Neuro-Oncology and Brain Tumors

5-Aminolevulinic acid (5-ALA) is extensively used in neuro-oncology for the visualization of malignant tissue during surgeries, particularly for gliomas. It serves as an intra-operative optical imaging agent, enhancing the extent of tumor resection and impacting patient outcomes positively. Its application in fluorescence-guided surgery (FGS) has been in use across Europe and other continents, with over 300 papers published on this topic, demonstrating robust and reproducible results for high-grade glioma tissue visualization (R. Díez Valle, C. Hadjipanayis, & W. Stummer, 2019). Further, the molecular and metabolic mechanisms underlying selective 5-ALA-induced fluorescence in gliomas have been explored, highlighting the role of 5-ALA in improving surgical resection of high-grade gliomas and its potential to increase fluorescence in lower grade gliomas (J. Traylor, M. Pernik, Alex C Sternisha, S. McBrayer, & K. Abdullah, 2021).

Dentistry and Endodontics

In dentistry, particularly in endodontic treatment, 5-ALA combined with red LED light has shown promising antimicrobial strategies. This combination has been effective against numerous types of bacteria, including Enterococcus faecalis, significantly reducing bacterial counts and demonstrating efficacy in endodontic treatments (S. D’Ercole, T. Carlesi, T. C. Dotta, T. Pierfelice, E. D’Amico, D. Tripodi, G. Iezzi, A. Piattelli, & M. Petrini, 2022).

Dermatology and Skin Conditions

Photodynamic therapy (PDT) using 5-ALA has been applied in dermatology for the treatment of various skin conditions, including actinic keratoses, acne vulgaris, and photorejuvenation. Short-contact, full-face 5-ALA PDT treatments with various lasers and light sources have been successful in treating these conditions, offering noninvasive treatment options with excellent cosmetic results (M. Gold & M. Goldman, 2004).

Agricultural Applications

In agriculture, 5-ALA has been recognized for its role in alleviating heavy metal stress in plants, enhancing plant growth, and productivity under adverse environmental conditions. It acts as an ameliorating agent to neutralize the harmful effects of abiotic stresses in plants, particularly heavy metal stress (Shafaqat Ali, M. Rizwan, Abbu Zaid, M. Arif, T. Yasmeen, A. Hussain, M. Shahid, S. A. H. Bukhari, S. Hussain, & G. Abbasi, 2018).

Safety And Hazards

5-Aminolevulinic acid-3-13C hydrochloride may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Due to its potential applications and disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention. The recent progress in biosynthetic pathways and regulatory mechanisms of 5-ALA synthesis in biological hosts are summarized. The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized, and the corresponding biotechnological design strategies are highlighted and discussed in detail .

properties

IUPAC Name

5-amino-4-oxo(313C)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFONARZHCSET-YTBWXGASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2]C(=O)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminolevulinic acid-3-13C hydrochloride

Synthesis routes and methods

Procedure details

In the following step, the key compound 5-azido levulinic acid will be reduced to 5-amino levulinic acid hydrochloride without any difficulties. The reduction is preferably carried out as a catalytic hydrogenation in the presence of a metal catalyst (preferably palladium or platinum on a suitable carrier, such as active carbon) in aqueous hydrochloric acid without any arise of undesireable organic by-products. The catalyst can be regenarated. 5-Amino levulinic acid hydrochloride is obtained absolutly pure with an overall yield of 31-35% (starting from levulinic acid).
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